molecular formula C10H11Cl B14653253 [1-(Chloromethyl)cyclopropyl]benzene CAS No. 50462-72-1

[1-(Chloromethyl)cyclopropyl]benzene

Cat. No.: B14653253
CAS No.: 50462-72-1
M. Wt: 166.65 g/mol
InChI Key: VIHISKKERGHKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Chloromethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylmethanol with thionyl chloride to form cyclopropylmethyl chloride. This intermediate is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Chloromethyl)cyclopropyl]benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of cyclopropylmethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed:

    Substitution: Products include hydroxymethylcyclopropylbenzene or aminomethylcyclopropylbenzene.

    Oxidation: Products include cyclopropylcarboxylic acid or benzyl alcohol derivatives.

    Reduction: Products include cyclopropylmethylbenzene.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(Chloromethyl)cyclopropyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which [1-(Chloromethyl)cyclopropyl]benzene exerts its effects involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. These reactions allow the compound to interact with different molecular targets, leading to the formation of new products with desired properties. The cyclopropyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

    Cyclopropylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Chloromethylbenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.

Uniqueness:

    Structural Features: The combination of a cyclopropyl group and a chloromethyl group on the benzene ring gives [1-(Chloromethyl)cyclopropyl]benzene unique reactivity and selectivity in chemical reactions.

    Reactivity: The presence of both groups allows for a wider range of chemical transformations compared to similar compounds.

Properties

CAS No.

50462-72-1

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

[1-(chloromethyl)cyclopropyl]benzene

InChI

InChI=1S/C10H11Cl/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

VIHISKKERGHKEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.